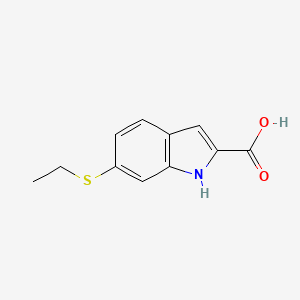

6-(ethylthio)-1H-indole-2-carboxylic acid

Beschreibung

Significance of the Indole (B1671886) Scaffold in Chemical Biology and Medicinal Chemistry Research

The indole scaffold is a cornerstone in the fields of chemical biology and medicinal chemistry, often referred to as a "privileged structure." researchgate.netbenthamdirect.com This designation stems from its prevalence in a vast number of biologically active natural products, alkaloids, and synthetic compounds. nih.govresearchgate.net The unique electronic properties of the indole ring system allow it to participate in various non-covalent interactions with biological macromolecules, such as proteins and nucleic acids. researchgate.net

The versatility of the indole nucleus is demonstrated by the wide range of therapeutic targets with which indole-containing molecules interact. benthamdirect.com These include anti-inflammatory agents, phosphodiesterase inhibitors, and agonists and antagonists for 5-hydroxytryptamine receptors. benthamdirect.com The structural adaptability of the indole ring allows for the introduction of various substituents, which can significantly alter the biological activity of the resulting compounds, leading to the discovery of novel drugs with enhanced efficacy and safety profiles. mdpi.com Examples of successful drugs incorporating the indole scaffold include the anti-inflammatory drug indomethacin (B1671933) and the anti-migraine medication sumatriptan. researchgate.net The ability of indole derivatives to target diverse biological pathways makes them invaluable tools in the design of new therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurodegenerative disorders. mdpi.com

Overview of Carboxylic Acid Functionality in Organic Compounds

The carboxylic acid group (-COOH) is a fundamental functional group in organic chemistry with profound implications for the properties and applications of the molecules that contain it. chemistrytalk.org Its presence imparts a degree of polarity and the ability to act as a hydrogen bond donor and acceptor, which can significantly influence a molecule's solubility and interactions with biological targets. researchgate.netnumberanalytics.com

In the context of medicinal chemistry, the carboxylic acid moiety is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity. researchgate.net The acidic nature of the carboxyl group means that it is typically ionized at physiological pH, which can enhance water solubility and facilitate interactions with positively charged residues in protein binding sites. researchgate.net Carboxylic acids are integral to the structure of all amino acids, the building blocks of proteins, where they form peptide bonds. chemistrytalk.org Furthermore, this functional group is a versatile synthetic handle, readily converted into other functional groups such as esters and amides, allowing for the creation of prodrugs or the fine-tuning of a compound's pharmacokinetic properties. chemistrytalk.orgwiley-vch.de

Contextualization of the Ethylthio Moiety in Heterocyclic Systems

The incorporation of sulfur-containing functional groups, such as the ethylthio (-SCH2CH3) moiety, into heterocyclic systems can have a significant impact on their chemical and biological properties. Sulfur is known to participate in a variety of non-covalent interactions, including hydrogen bonds and halogen bonds, which can influence molecular recognition and binding affinity.

While the broader field of sulfur-containing heterocycles, like thiophene, is well-established, the specific influence of an ethylthio group on an indole scaffold is less documented. vdoc.pub In medicinal chemistry, the introduction of thioether linkages can modulate a compound's lipophilicity, metabolic stability, and electronic properties. The sulfur atom can also act as a soft nucleophile and can be oxidized to sulfoxides and sulfones, providing opportunities for further chemical modification and potentially altering the biological activity profile. The presence of the ethylthio group at the 6-position of the indole ring in 6-(ethylthio)-1H-indole-2-carboxylic acid introduces a region of increased polarizability and potential for specific interactions within a biological target that differ from those of more common substituents.

Research Gaps and Opportunities Pertaining to this compound

A comprehensive review of the scientific literature reveals a notable scarcity of research specifically focused on this compound. While numerous studies have explored the synthesis and biological evaluation of various indole-2-carboxylic acid derivatives nih.govsci-hub.senih.gov, the specific substitution pattern of an ethylthio group at the 6-position remains largely unexplored. This lack of dedicated research presents a clear gap in our understanding of how this particular combination of functional groups influences the compound's properties and potential applications.

This research gap, however, also signifies a wealth of opportunities for future investigation. Key areas for potential research include:

Novel Synthetic Methodologies: The development of efficient and stereoselective synthetic routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry.

Biological Screening: Given the broad biological activities associated with the indole scaffold, this compound could be a candidate for screening in a variety of biological assays. Areas of potential interest could include its evaluation as an antimicrobial, antiviral, or anticancer agent. For instance, some indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase inhibitors. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the ethylthio group (e.g., varying the alkyl chain length or introducing other functional groups) and the carboxylic acid (e.g., esterification or amidation) would provide valuable insights into the structure-activity relationships of this class of compounds.

Materials Science Applications: The unique electronic and structural features of this molecule could also be explored in the context of materials science, for example, in the development of organic semiconductors or fluorescent probes.

The underexplored nature of this compound makes it a compelling target for researchers seeking to expand the chemical space of bioactive indole derivatives and uncover new molecular entities with potentially valuable properties.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-ethylsulfanyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQSBIBCZROABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC2=C(C=C1)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylthio 1h Indole 2 Carboxylic Acid and Its Precursors

Retrosynthetic Analysis of the 6-(Ethylthio)-1H-Indole-2-Carboxylic Acid Core

A retrosynthetic analysis of this compound reveals several plausible disconnection points, leading to different synthetic strategies. The primary disconnections involve the bonds forming the pyrrole (B145914) ring of the indole (B1671886) nucleus and the carbon-sulfur bond of the ethylthio group.

Disconnection 1: Indole Ring Formation. The most common approach involves disconnecting the N1-C2 and C3-C3a bonds of the pyrrole ring. This strategy relies on forming the indole core from a suitably substituted benzene (B151609) precursor. Depending on the specific indole synthesis method, this precursor could be a substituted phenylhydrazine (B124118), o-haloaniline, or o-nitrotoluene. The key is that the benzene ring already bears the ethylthio group at the para-position relative to the nitrogen or halo/nitro substituent.

Disconnection 2: C-S Bond Formation. An alternative strategy involves disconnecting the C6-S bond. This approach starts with a pre-formed indole ring, such as 6-halo-1H-indole-2-carboxylic acid or its ester, and introduces the ethylthio group in a later step via nucleophilic substitution or metal-catalyzed cross-coupling.

Disconnection 3: C2-Carboxyl Group Formation. A third possibility involves disconnecting the C2-COOH bond. This route would generate a 6-(ethylthio)-1H-indole intermediate, which would then be carboxylated at the C2 position. This is often achieved through metallation (e.g., lithiation) of an N-protected indole followed by quenching with carbon dioxide. bhu.ac.in

These disconnections form the basis for the synthetic strategies detailed in the following sections, which leverage well-established and modern organic reactions to construct the target molecule.

Strategies for Indole Ring Formation at the 2-Carboxylic Acid Position

The formation of the indole-2-carboxylic acid scaffold is a critical step that can be achieved through several powerful synthetic methods.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. thermofisher.comwikipedia.org To obtain an indole-2-carboxylic acid, pyruvic acid or its ester is used as the carbonyl component. thermofisher.comorgsyn.org

For the synthesis of the target molecule, this approach would involve the reaction of (4-(ethylthio)phenyl)hydrazine with pyruvic acid. The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon treatment with an acid catalyst (e.g., H₂SO₄, polyphosphoric acid, or ZnCl₂), undergoes a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgorgsyn.org

Table 1: Fischer Indole Synthesis Approach

| Precursor 1 | Precursor 2 | Key Conditions | Product |

|---|

A key challenge in this route is the preparation of the (4-(ethylthio)phenyl)hydrazine precursor. This is typically synthesized from 4-(ethylthio)aniline via diazotization followed by reduction.

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne. ub.eduwikipedia.org This one-pot reaction offers excellent regioselectivity and functional group tolerance. ub.edunih.gov To synthesize an indole-2-carboxylate (B1230498), an alkyne bearing a carboxylate or ester group, such as ethyl propiolate, can be used.

The synthesis of this compound via this method would employ 4-(ethylthio)-2-iodoaniline as the starting material. The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination yield the indole product. wikipedia.org The regioselectivity of the Larock synthesis generally places the larger alkyne substituent at the C2 position of the indole. nih.gov

Other palladium-catalyzed methods, such as the aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates, also provide a direct route to indole-2-carboxylates. nih.gov

Table 2: Larock Indole Synthesis Approach

| Precursor 1 | Precursor 2 | Catalyst System | Product |

|---|

The Batcho–Leimgruber indole synthesis is a two-step process that produces indoles from o-nitrotoluenes. wikipedia.orgresearchgate.net The first step is the formation of an enamine by reacting the o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net The second step is a reductive cyclization of the intermediate enamine, typically using catalysts like Raney nickel with hydrazine (B178648) or Pd/C with hydrogen. wikipedia.org

This method traditionally yields indoles unsubstituted at the C2 and C3 positions. To adapt this synthesis for this compound, one would start with 4-(ethylthio)-1-methyl-2-nitrobenzene. The resulting 6-(ethylthio)-1H-indole would then require a subsequent carboxylation step at the C2 position. This can be achieved by protecting the indole nitrogen (e.g., as a phenylsulfonyl or tert-butoxycarbonyl derivative) to facilitate lithiation at C2, followed by quenching the organolithium intermediate with carbon dioxide. bhu.ac.in

Table 3: Adapted Batcho-Leimgruber Synthesis

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | 4-(Ethylthio)-1-methyl-2-nitrobenzene | DMF-DMA, Pyrrolidine | Intermediate enamine |

| 2 | Intermediate enamine | H₂, Pd/C (or Raney Ni, N₂H₄) | 6-(Ethylthio)-1H-indole |

Modern synthetic chemistry offers several other effective routes. One notable method is the lateral lithiation of N-Boc protected toluidines. tandfonline.com In this approach, an N-Boc protected 4-(ethylthio)-2-methylaniline would be treated with a strong base like sec-butyllithium (B1581126) to deprotonate the methyl group. Quenching the resulting anion with diethyl oxalate, followed by acid-catalyzed dehydration, would directly yield ethyl 6-(ethylthio)-1H-indole-2-carboxylate. tandfonline.com

Palladium-catalyzed reactions involving the dual C-H or N-H functionalization of indole derivatives also represent a modern approach to constructing complex indoles. unimi.it Furthermore, (4+3) cycloaddition reactions of vinylindoles with oxyallyl cations provide a pathway to complex cyclohepta[b]indole scaffolds, showcasing the utility of cycloaddition chemistry in this field. semanticscholar.org

Introduction of the Ethylthio Moiety at the 6-Position

The ethylthio group can be incorporated either before the indole ring is formed or after its construction.

Pre-Cyclization Thioetherification

This is the more common strategy, where the required aniline (B41778) or nitrotoluene precursor already contains the ethylthio group. For instance, 4-(ethylthio)aniline can be prepared from 4-nitroaniline (B120555). The synthesis involves the reaction of 4-nitroaniline with sodium ethanethiolate, followed by the reduction of the nitro group, for example, through catalytic hydrogenation using Pd/C. researchgate.net Similarly, starting from 4-chloro-1-methyl-2-nitrobenzene, a nucleophilic aromatic substitution with sodium ethanethiolate can yield 4-(ethylthio)-1-methyl-2-nitrobenzene, the precursor for the Batcho-Leimgruber synthesis.

Post-Cyclization Thioetherification

Alternatively, the ethylthio group can be introduced onto a pre-existing indole ring. This typically starts with a functionalized indole, such as ethyl 6-bromo-1H-indole-2-carboxylate. The bromo-substituted indole can then undergo a palladium-catalyzed cross-coupling reaction with sodium ethanethiolate or by using a copper catalyst to form the C-S bond. Buchwald-Hartwig amination conditions have been successfully applied to introduce various amines at the C6 position of the indole ring, and analogous C-S coupling methodologies are also viable. nih.gov This approach is particularly useful for late-stage functionalization and the generation of molecular diversity.

Thioetherification Reactions

Thioetherification reactions are a cornerstone for the introduction of the ethylthio group onto the indole scaffold. A common and effective strategy involves the cross-coupling of a pre-functionalized indole with a sulfur-containing reagent. The Buchwald-Hartwig C-S cross-coupling reaction is a powerful tool for this transformation, typically employing a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

A plausible precursor for this reaction is a 6-halo-1H-indole-2-carboxylate, such as ethyl 6-bromo-1H-indole-2-carboxylate. The synthesis of this bromo-derivative has been reported, providing a key starting material for the introduction of the ethylthio group. rsc.org The subsequent coupling with ethanethiol (B150549) or its corresponding sodium salt (sodium ethanethiolate) in the presence of a palladium catalyst would yield the desired ethyl 6-(ethylthio)-1H-indole-2-carboxylate. The choice of ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions. Various phosphine ligands have been developed for Buchwald-Hartwig couplings to accommodate a wide range of substrates. organic-chemistry.orgwuxiapptec.com

Table 1: Representative Conditions for Buchwald-Hartwig C-S Coupling

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 80-110 |

| Pd₂(dba)₃ | BrettPhos | NaOtBu | Dioxane | 80-100 |

This table presents generalized conditions; specific optimization for the synthesis of 6-(ethylthio)-1H-indole-2-carboxylate would be necessary.

C-H Functionalization Strategies for Direct Sulfur Introduction

Direct C-H functionalization offers a more atom-economical approach by avoiding the pre-functionalization of the indole ring with a halogen. While C-H activation is a rapidly evolving field, the selective functionalization of the C6 position of the indole ring can be challenging due to the inherent reactivity of other positions, such as C3 and C2.

Transition metal-catalyzed C-H activation, often directed by a removable directing group on the indole nitrogen, has been employed for the functionalization of various positions on the indole nucleus. However, specific examples of direct C-H thioetherification at the C6 position of an indole-2-carboxylic acid derivative are not yet widely reported. Research in this area is ongoing, with various transition metals, including palladium, copper, and rhodium, being explored for their ability to catalyze such transformations. nih.govrsc.orgresearchgate.net A hypothetical direct C-H thioetherification would involve reacting an indole-2-carboxylic acid precursor with an ethylthio source, such as diethyl disulfide or N-(ethylthio)succinimide, in the presence of a suitable catalyst and oxidant.

Nucleophilic Aromatic Substitution on Substituted Indoles

Nucleophilic aromatic substitution (SNA) presents another viable route for the introduction of the ethylthio group, particularly when the indole ring is activated by a strong electron-withdrawing group at a suitable position. A common strategy involves the displacement of a leaving group, such as a nitro group or a halogen, by a nucleophile.

For the synthesis of this compound, a potential precursor would be a 6-nitro-1H-indole-2-carboxylate. The nitro group at the C6 position would activate the ring towards nucleophilic attack by sodium ethylthiolate. The reaction would proceed via a Meisenheimer complex intermediate, followed by the departure of the nitrite (B80452) ion to yield the 6-ethylthio derivative. Subsequent hydrolysis of the ester group would provide the target carboxylic acid. The synthesis of 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to the corresponding indole has been documented, suggesting the feasibility of preparing the required nitro-indole precursor. researchgate.net

Table 2: Potential Nucleophilic Aromatic Substitution Approach

| Starting Material | Nucleophile | Solvent | Conditions |

| Ethyl 6-nitro-1H-indole-2-carboxylate | Sodium ethanethiolate | DMF or DMSO | Room temperature to moderate heating |

This table outlines a plausible synthetic step; optimization of reaction conditions would be required.

Functional Group Interconversions of Carboxylic Acid Group Precursors

The carboxylic acid moiety at the C2 position is often introduced at a later stage of the synthesis through the transformation of a more stable or synthetically convenient precursor group.

Hydrolysis of Esters and Nitriles

The most common precursor to the carboxylic acid is its corresponding ester, typically a methyl or ethyl ester. These esters are often used in the preceding synthetic steps due to their stability and ease of purification. The hydrolysis of the ester to the carboxylic acid is a straightforward and high-yielding reaction.

Alkaline hydrolysis is the most frequently employed method. This involves treating the ester, such as ethyl 6-(ethylthio)-1H-indole-2-carboxylate, with a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent like methanol, ethanol (B145695), or tetrahydrofuran (B95107) (THF). clockss.orgmdpi.comderpharmachemica.comgoogle.comcommonorganicchemistry.com The reaction is typically carried out at room temperature or with gentle heating. Acidification of the reaction mixture after completion protonates the carboxylate salt to yield the desired carboxylic acid.

Nitriles can also serve as precursors to carboxylic acids. The hydrolysis of a 2-cyanoindole derivative can be achieved under either acidic or basic conditions, although this method is less common than ester hydrolysis for this particular substitution pattern. The synthesis of 2-cyanoindoles has been reported and could potentially be adapted for this route. nih.gov

Oxidation of Alcohols or Aldehydes

An alternative approach to the carboxylic acid is through the oxidation of a primary alcohol or an aldehyde at the C2 position. The precursor, (6-(ethylthio)-1H-indol-2-yl)methanol, could be synthesized and then oxidized to the carboxylic acid. A variety of oxidizing agents can be employed for this transformation, including manganese dioxide (MnO₂), potassium permanganate (B83412) (KMnO₄), or chromium-based reagents. The choice of oxidant is critical to avoid over-oxidation or degradation of the electron-rich indole ring. The oxidation of (indol-2-yl)methanol derivatives to the corresponding carboxylic acids is a known transformation. orgsyn.org

Table 3: Common Oxidizing Agents for Alcohol to Carboxylic Acid Conversion

| Oxidizing Agent | Solvent | Typical Conditions |

| MnO₂ | Acetone (B3395972), Dichloromethane | Reflux |

| KMnO₄ | Acetone, Water | Room temperature to reflux |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 °C to room temperature |

Careful selection of the oxidizing agent is necessary to ensure compatibility with the thioether functionality.

Total Synthesis Routes and Key Intermediates for this compound

A plausible total synthesis of this compound would likely commence with a commercially available substituted aniline or a related aromatic precursor. One strategic approach would involve the early introduction of the ethylthio group, followed by the construction of the indole ring and final functional group manipulations.

A potential synthetic sequence could start from 4-bromoaniline. Protection of the amino group, followed by a reaction to introduce an ethylthio group at the position para to the protected amine (which will become the C6 position of the indole) could be achieved through various methods. Subsequent deprotection and a Fischer indole synthesis with a pyruvate (B1213749) derivative would construct the indole-2-carboxylate core. Finally, hydrolysis of the ester would yield the target molecule.

Alternatively, a route starting from 6-bromo-1H-indole-2-carboxylic acid, which is commercially available, provides a more direct pathway. nih.govsigmaaldrich.combldpharm.com This would involve esterification of the carboxylic acid, followed by a palladium-catalyzed C-S cross-coupling reaction with ethanethiol, and concluding with the hydrolysis of the ester.

Key Intermediates in a Potential Synthesis:

Ethyl 6-bromo-1H-indole-2-carboxylate: A crucial intermediate for the introduction of the ethylthio group via cross-coupling. rsc.org

Ethyl 6-nitro-1H-indole-2-carboxylate: A potential precursor for nucleophilic aromatic substitution.

(6-(Ethylthio)-1H-indol-2-yl)methanol: An intermediate for the synthesis of the carboxylic acid via oxidation.

6-Bromo-1H-indole-2-carboxylic acid: A commercially available starting material that simplifies the synthetic route. nih.govsigmaaldrich.combldpharm.com

The selection of the optimal synthetic route would depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the need for regiochemical control.

Yield Optimization and Scalability Considerations for Research Synthesis

Maximizing the yield and ensuring the scalability of the synthesis are crucial for producing sufficient quantities of this compound for research purposes.

For yield optimization , several factors must be carefully controlled at each stage. The purity of the 4-(ethylthio)phenylhydrazine precursor is paramount, as impurities can lead to significant side product formation during the demanding conditions of the Fischer cyclization. During the cyclization step, careful optimization of the acid catalyst, temperature, and reaction time is necessary to prevent degradation of the starting material or product. numberanalytics.comnumberanalytics.com In some cases, slow addition of the hydrazone to the hot acid solution can minimize side reactions. Modern approaches, such as using microflow reactors, can offer precise control over reaction time and temperature, potentially increasing yields by minimizing the formation of unwanted dimeric by-products. labmanager.com

Regarding scalability , the Fischer indole synthesis presents some challenges. nih.gov The cyclization step can be highly exothermic, requiring careful thermal management in larger reactors. Furthermore, the use of large quantities of corrosive and viscous catalysts like PPA or sulfuric acid can pose handling and work-up difficulties on a larger scale. Purification of the final product, often requiring column chromatography, can also be a bottleneck. For these reasons, alternative methods like the Leimgruber-Batcho synthesis are often considered more amenable to large-scale industrial production due to their milder conditions. wikipedia.org However, for research-level synthesis (milligram to gram scale), the Fischer route remains a highly practical and versatile option, provided that careful process control is maintained. nih.gov

Chemical Reactivity and Transformations of 6 Ethylthio 1h Indole 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo several important transformations, including esterification, amidation, reduction, and decarboxylation.

The conversion of the carboxylic acid group of 6-(ethylthio)-1H-indole-2-carboxylic acid to an ester is a common transformation. This can be achieved through several methods, most notably the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). orgsyn.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed. masterorganicchemistry.com

Indole (B1671886) esters can also be prepared from the corresponding indole-2-carboxylic acid by first converting it to an acyl chloride, which is then reacted with the desired alcohol. nih.gov This method is particularly useful when dealing with sensitive alcohols or when milder reaction conditions are required.

| Reaction | Reagents and Conditions | Product | Key Features |

| Fischer-Speier Esterification | Alcohol (e.g., ethanol (B145695), methanol), Acid catalyst (e.g., H₂SO₄, HCl), Heat | Corresponding alkyl ester | Equilibrium reaction; excess alcohol and removal of water favor product formation. masterorganicchemistry.commasterorganicchemistry.com |

| Acyl Chloride Formation and Reaction | 1. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) 2. Alcohol | Corresponding alkyl ester | Proceeds via a highly reactive acyl chloride intermediate; generally high yielding. nih.gov |

The carboxylic acid group of this compound can be readily converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. A variety of coupling reagents are employed for this purpose, particularly in the context of peptide synthesis where preserving stereochemical integrity is crucial. uni-kiel.debachem.com

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization. bachem.compeptide.comnih.gov Other effective coupling agents include phosphonium salts like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). peptide.compeptide.com These reagents convert the carboxylic acid into a more reactive species in situ, which then readily reacts with the amine to form the amide bond. mdpi.com

| Coupling Reagent | Typical Additive | Key Characteristics |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) | Widely used, water-soluble byproducts are easily removed. bachem.compeptide.comnih.gov |

| DCC (Dicyclohexylcarbodiimide) | HOBt | Forms a urea byproduct that is insoluble in many organic solvents. peptide.com |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic bases | Fast reaction rates and low racemization. peptide.compeptide.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA | Effective for coupling sterically hindered amino acids. peptide.com |

The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired product. The reaction is fundamental in medicinal chemistry for the synthesis of indole-2-carboxamides, which are a class of compounds with significant biological activity. nih.gov

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The reduction to a primary alcohol is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. chemistrysteps.comsavemyexams.com Borane (BH₃) is another effective reagent for this transformation and is known for its selectivity for carboxylic acids in the presence of other reducible functional groups. quora.com

The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more susceptible to reduction than the starting carboxylic acid. chemistrysteps.com Therefore, direct reduction is often not feasible, and a two-step process is typically employed. This involves first converting the carboxylic acid to a less reactive derivative, such as a thioester, which can then be reduced to the aldehyde using a milder reducing agent. rsc.org Alternatively, the carboxylic acid can be fully reduced to the primary alcohol, which is then oxidized back to the aldehyde using a mild oxidizing agent. savemyexams.comquora.com Recent methods have explored the direct conversion of carboxylic acids to aldehydes using specific catalysts and silane reductants. organic-chemistry.org

| Target Product | Reagents and Conditions | Notes |

| Primary Alcohol | 1. LiAlH₄ in dry ether/THF 2. H₃O⁺ workup | Strong, non-selective reducing agent. chemistrysteps.comsavemyexams.com |

| Primary Alcohol | BH₃·THF | Selective for carboxylic acids. quora.com |

| Aldehyde | Two-step sequence: 1. Conversion to a thioester 2. Reduction (e.g., with a nickel catalyst and silane) | Avoids over-reduction to the alcohol. rsc.orgorganic-chemistry.org |

| Aldehyde | Two-step sequence: 1. Reduction to primary alcohol (e.g., with LiAlH₄) 2. Mild oxidation (e.g., with PCC) | A common laboratory-scale method. savemyexams.comquora.com |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can be a key transformation for indole-2-carboxylic acids. This reaction is typically achieved by heating the compound, often in a high-boiling solvent. researchgate.net The ease of decarboxylation can be influenced by the substituents on the indole ring. For some indole-2-carboxylic acids, heating above their melting point is sufficient to induce decarboxylation. researchgate.net

Copper-catalyzed decarboxylation reactions have also been developed, which can proceed under milder conditions. For instance, in the presence of a copper catalyst, indole-2-carboxylic acids can undergo decarboxylative cross-coupling reactions with aryl halides to form N-aryl indoles. organic-chemistry.org The proposed mechanism involves the formation of a copper carboxylate, followed by decarboxylation and subsequent coupling steps. organic-chemistry.org Furthermore, decarboxylation can be facilitated by dissolving the heterocyclic carboxylic acid in an aprotic polar solvent like N,N-dimethylformamide and heating in the presence of a catalytic amount of an organic acid. google.com

| Method | Conditions | Outcome |

| Thermal Decarboxylation | Heating, often in a high-boiling solvent or neat. | Loss of CO₂ to form 6-(ethylthio)-1H-indole. researchgate.net |

| Copper-Catalyzed Decarboxylative Coupling | Cu₂O catalyst, base (e.g., K₃PO₄), aryl halide, high temperature (e.g., 160 °C) in NMP. | Formation of N-aryl-6-(ethylthio)-1H-indole. organic-chemistry.org |

| Acid-Catalyzed Decarboxylation | Aprotic polar solvent (e.g., DMF), catalytic organic acid, heat (85-150 °C). | Formation of 6-(ethylthio)-1H-indole. google.com |

Reactivity of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring is a secondary amine and can undergo reactions such as alkylation and acylation. The nucleophilicity of the indole nitrogen is relatively low, which can make these reactions challenging. researchgate.net

N-Alkylation involves the introduction of an alkyl group onto the indole nitrogen. This can be achieved by treating the indole with an alkylating agent, such as an alkyl halide, in the presence of a base. The base deprotonates the indole nitrogen, increasing its nucleophilicity and facilitating the reaction. However, C-alkylation can sometimes be a competing side reaction. One strategy to achieve selective N-alkylation is to use a two-step, one-pot procedure involving the N-alkylation of the corresponding indoline followed by oxidation to the N-alkylated indole. nih.gov

N-Acylation is the introduction of an acyl group onto the indole nitrogen. This reaction typically requires the use of activated carboxylic acid derivatives like acyl chlorides or the use of coupling agents. beilstein-journals.orgclockss.orgnih.gov Direct acylation with carboxylic acids is also possible but often requires specific catalysts, such as boric acid, or activating systems like Boc₂O/DMAPO. clockss.orgasiaresearchnews.com The low nucleophilicity of the indole nitrogen makes N-acylation a chemically challenging transformation. researchgate.net

| Transformation | Typical Reagents | Conditions | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Anhydrous solvent (e.g., DMF, THF) | Risk of competing C-alkylation. |

| N-Alkylation (via indoline) | 1. N-alkylation of indoline (e.g., with an alcohol and iron catalyst) 2. Oxidation (e.g., FeBr₃/TEMPO) | One-pot, two-step procedure | Provides good selectivity for N-alkylation. nih.gov |

| N-Acylation | Acyl chloride, Base (e.g., pyridine) | Anhydrous solvent | A classic method for N-acylation. beilstein-journals.orgnih.gov |

| N-Acylation (direct) | Carboxylic acid, Boric acid | High temperature, azeotropic removal of water | A direct method avoiding the need for pre-activated carboxylic acids. clockss.org |

| N-Acylation (direct) | Carboxylic acid, Boc₂O, DMAPO | One-pot, high yield | Efficient even for less reactive N-heterocycles. asiaresearchnews.com |

Hydrogen Bonding Interactions and Their Influence on Reactivity

Like many carboxylic acids, this compound is expected to form cyclic dimers in the solid state and in non-polar solvents. This occurs through strong, intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. mdpi.com Furthermore, the indole N-H group acts as a hydrogen bond donor, while the carbonyl oxygen of the carboxylic acid can serve as an acceptor. This can lead to the formation of extended hydrogen-bonded networks in the crystal lattice. nih.govnih.gov The presence of the ethylthio group is unlikely to participate directly in hydrogen bonding but may influence crystal packing through van der Waals interactions.

These hydrogen bonding interactions can modulate the compound's chemical reactivity. For instance, the formation of dimers can decrease the acidity of the carboxylic proton and sterically hinder reactions involving the carboxyl group. Similarly, engagement of the N-H group in hydrogen bonding can influence the electron density of the indole ring system, potentially affecting its nucleophilicity in substitution reactions.

Reactivity of the Indole Ring System

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles and a versatile substrate for various functionalization reactions. The reactivity of this compound is governed by the combined electronic effects of its substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are significantly more reactive than benzene (B151609). pearson.com Substitution typically occurs at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. In the case of this compound, the regiochemical outcome of EAS reactions is determined by the directing effects of three distinct groups:

Indole Ring : Inherently directs electrophiles to the C3 position.

C2-Carboxylic Acid : This is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. As a deactivating group on the pyrrole (B145914) ring portion, it enhances the intrinsic preference for C3 substitution.

C6-Ethylthio Group : The sulfur atom's lone pairs can be donated into the benzene ring via resonance, making this an activating group. It directs incoming electrophiles to the ortho (C5, C7) and para (C4 is blocked) positions.

The final substitution pattern depends on the reaction conditions and the nature of the electrophile. For many strong electrophiles, the inherent reactivity of the C3 position is expected to dominate. However, under conditions where the activating effect of the ethylthio group is more influential, substitution at C5 or C7 may be observed.

| Reaction | Electrophile | Predicted Major Product(s) | Controlling Factor |

|---|---|---|---|

| Nitration (e.g., HNO₃/H₂SO₄) | NO₂⁺ | 3-Nitro derivative | Inherent C3-directing effect of indole nucleus. |

| Halogenation (e.g., NBS, NCS) | Br⁺, Cl⁺ | 3-Halo derivative | High reactivity of the C3 position. |

| Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) | CH₃CO⁺ | C3-acylated product, potential for C5 or C7 acylation | Interplay between C3 preference and activation by the C6-ethylthio group. |

| Sulfonation (e.g., SO₃/Pyridine) | SO₃ | 3-Sulfonic acid derivative | Kinetic control favoring the C3 position. |

C-H Functionalization at Other Ring Positions

While electrophilic substitution favors the C3 position, modern transition-metal-catalyzed C-H functionalization techniques allow for the selective modification of other positions on the indole ring. chim.itrsc.org These methods often employ a directing group to guide the catalyst to a specific C-H bond.

For this compound, both the N-H and the C2-carboxylic acid groups can potentially serve as directing groups.

N-H Directed Functionalization : The indole nitrogen can direct catalysts (e.g., Rh, Ru) to functionalize the C7 position.

C2-Carboxylic Acid Directed Functionalization : The carboxyl group can direct palladium catalysts to functionalize the C3 position, although this position is already inherently reactive.

The presence of the C6-ethylthio group might electronically influence the feasibility and efficiency of these transformations but is not typically used as a directing group itself. These advanced methods provide a pathway to create derivatives that are inaccessible through classical electrophilic substitution. nih.gov

| Target Position | Potential Directing Group | Reaction Type | Example Catalyst/Reagents |

|---|---|---|---|

| C7 | N-H | Arylation | Pd(OAc)₂ with an oxidant and arylboronic acid. nih.gov |

| C7 | N-H | Alkenylation | [RhCp*Cl₂]₂ with an alkene. |

| C4 | N-H (via removable group) | Arylation | Pd-catalyzed reactions using a specialized N-directing group. |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net While this compound itself is not a direct substrate for cross-coupling, it can be converted into a suitable precursor, typically a halo-indole derivative. Selective halogenation at positions C3, C4, C5, or C7 would furnish substrates for reactions like the Suzuki-Miyaura (coupling with boronic acids) or Heck (coupling with alkenes) reactions. nih.gov

This strategy allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and vinyl groups, onto the indole scaffold, providing access to a vast chemical space of complex derivatives.

| Starting Material Precursor | Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| 3-Bromo-6-(ethylthio)-1H-indole-2-carboxylic acid | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Phenyl derivative |

| 5-Iodo-6-(ethylthio)-1H-indole-2-carboxylic acid | Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 5-Styrenyl derivative |

| 7-Bromo-6-(ethylthio)-1H-indole-2-carboxylic acid | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 7-(Phenylethynyl) derivative |

Transformations Involving the Ethylthio Moiety

The ethylthio group (-S-CH₂CH₃) at the C6 position is itself a reactive handle that can undergo various chemical transformations, most notably oxidation.

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) (ethylsulfinyl) and sulfone (ethylsulfonyl) derivatives. This transformation significantly alters the electronic properties of the substituent, converting the electron-donating thioether into strongly electron-withdrawing sulfoxide and sulfone groups.

The oxidation can be performed selectively. Milder conditions and controlled stoichiometry of the oxidant (typically one equivalent) lead to the formation of the sulfoxide. organic-chemistry.org Using an excess of a stronger oxidizing agent will result in the fully oxidized sulfone. nih.gov This chemical handle provides a mechanism to tune the electronic character of the molecule for further synthetic manipulations or biological studies.

| Product | Oxidation State | Typical Reagents and Conditions |

|---|---|---|

| 6-(Ethylsulfinyl)-1H-indole-2-carboxylic acid (Sulfoxide) | S=O | 1 equivalent of m-CPBA at low temperature; H₂O₂ with a catalyst (e.g., Sc(OTf)₃). organic-chemistry.org |

| 6-(Ethylsulfonyl)-1H-indole-2-carboxylic acid (Sulfone) | O=S=O | >2 equivalents of m-CPBA; Oxone®; H₂O₂ with catalysts like Niobium carbide. organic-chemistry.orgnih.gov |

Desulfurization Reactions

Desulfurization of this compound involves the removal of the sulfur atom from the ethylthio group, typically resulting in the formation of the corresponding 6-ethyl-1H-indole-2-carboxylic acid. This transformation is a reductive process that cleaves the carbon-sulfur bonds. A common and effective method for this reaction is the use of Raney nickel. chem-station.comorganicreactions.org

Raney nickel is a fine-grained solid composed mostly of nickel derived from a nickel-aluminium alloy. masterorganicchemistry.com The hydrogen adsorbed on the metal surface during its preparation acts as the reductant in the desulfurization process. chem-station.com The reaction mechanism involves the interaction of the sulfur atom with the nickel surface, leading to the cleavage of the C-S bonds and subsequent hydrogenation of the resulting carbon radicals to form C-H bonds.

While specific research on the desulfurization of this compound is not extensively documented, the reactivity can be inferred from the well-established use of Raney nickel for the desulfurization of various thioethers and thioacetals. chem-station.commasterorganicchemistry.com The reaction is typically carried out by treating the thioether with an excess of Raney nickel in a suitable solvent, such as ethanol or isopropanol, at temperatures ranging from room temperature to the boiling point of the solvent. ias.ac.in

Table 1: Reagents and Conditions for Desulfurization of Thioethers

| Reagent | Conditions | Product | Notes |

| Raney Nickel | Ethanol, reflux | Alkane | Reactivity can vary based on preparation method. chem-station.com |

| Nickel Boride (Ni₂B) | Prepared in situ from NiCl₂ and NaBH₄ | Alkane | An alternative to pyrophoric Raney Nickel. chem-station.com |

| Molybdenum Hexacarbonyl [Mo(CO)₆] | Acetone (B3395972), 120°C | Alkane | Tolerates many functional groups. organic-chemistry.org |

It is important to note that the reactivity of Raney nickel can vary depending on its method of preparation and activation. chem-station.com Additionally, Raney nickel can be pyrophoric when dry and must be handled with care. chem-station.com An alternative reagent that can effect the same transformation is nickel boride (Ni₂B), which is generated in situ from nickel(II) chloride and sodium borohydride and is not pyrophoric. chem-station.com Molybdenum-mediated desulfurization using molybdenum hexacarbonyl offers another alternative with high functional group tolerance. organic-chemistry.org

Cleavage of the Thioether Linkage

The cleavage of the thioether linkage in this compound can proceed through different pathways, leading to either the corresponding thiol (6-mercapto-1H-indole-2-carboxylic acid) or other derivatives. This transformation can be achieved through reductive cleavage or other chemical methods.

Reductive cleavage of the C(sp³)–S bond is a common strategy. Aryl alkyl thioethers can undergo reductive cleavage of the alkyl-sulfur bond. thieme-connect.de For instance, electroreductive conditions have been shown to be effective for the desulfurative C-H bond formation from aryl alkyl thioethers with complete selectivity for C(sp³)–S bond cleavage. chemrxiv.org This method involves the formation of a radical anion intermediate that subsequently undergoes C-S bond cleavage. chemrxiv.org

Metal-free approaches for C(sp³)–S bond cleavage have also been developed. For example, the use of N-chlorosuccinimide (NCS) has been reported to achieve the transformation of arylmethyl thioethers into aryl aldehydes. mdpi.com While this specific outcome may not be the primary goal for generating the thiol, it demonstrates the feasibility of cleaving the C(sp³)–S bond without transition metals.

Another approach involves the use of reducing agents that can selectively cleave the thioether bond. For example, sodium in liquid ammonia (B1221849) is a classical method for the reductive cleavage of aryl alkyl thioethers, which typically removes the alkyl group. thieme-connect.de

Table 2: Methods for Cleavage of Thioether Linkages

| Method | Reagents | Product(s) | Notes |

| Electroreductive Cleavage | Electrochemical cell | Alkane | Selective for C(sp³)–S bond cleavage. chemrxiv.org |

| Reductive Cleavage | Sodium in liquid ammonia | Thiol and alkane | Classic method for aryl alkyl thioethers. thieme-connect.de |

| Metal-Free Cleavage | N-Chlorosuccinimide (NCS) | Aryl aldehyde (from arylmethyl thioethers) | Demonstrates non-metallic C-S bond cleavage. mdpi.com |

The choice of method for cleaving the thioether linkage in this compound would depend on the desired product. If the goal is to obtain the corresponding thiol, reductive cleavage methods that selectively break the ethyl-sulfur bond would be most appropriate.

Design, Synthesis, and Structure Activity Relationships Sar of 6 Ethylthio 1h Indole 2 Carboxylic Acid Derivatives

Design Principles for Derivatives Based on the 6-(Ethylthio)-1H-Indole-2-Carboxylic Acid Scaffold

The strategic modification of the this compound core is guided by established medicinal chemistry principles. Derivatives are designed to probe interactions with biological targets, improve physicochemical properties, and establish a comprehensive SAR. Key modifications focus on the carboxylic acid functionality, the indole (B1671886) nitrogen (N1), the ethylthio group, and other positions on the indole ring.

Modification of the Carboxylic Acid Functionality (e.g., esters, amides, hydrazides)

The carboxylic acid group at the C2 position is a primary site for modification, often serving as a key interaction point with biological targets. Its conversion into esters, amides, and hydrazides allows for the exploration of how changes in hydrogen bonding capacity, steric bulk, and lipophilicity affect activity.

Esters : Esterification of the carboxylic acid is a common strategy to enhance cell permeability and oral bioavailability by masking the polar carboxylic acid group. The synthesis of ethyl esters, for example, can be achieved by reacting the corresponding carboxylic acid with anhydrous ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid. rsc.org This modification can also influence the binding orientation within a target's active site.

Amides : Amide derivatives are synthesized to introduce a wide range of substituents and to replace the acidic proton of the carboxyl group with a hydrogen bond donor. Amide coupling reactions are typically performed using condensing agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgnih.gov This allows for the introduction of various amine-containing fragments, significantly expanding the chemical space. For instance, coupling with different primary or secondary amines can modulate the derivative's pharmacological profile.

Hydrazides : The carboxylic acid can be converted to a carbohydrazide (B1668358) through hydrazinolysis of the corresponding ester (e.g., ethyl or methyl ester). nih.gov These hydrazide derivatives can serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as thiazoles, or can be reacted with aldehydes and ketones to form hydrazones. nih.govnih.gov

| Derivative Type | Synthetic Method | Reagents | Purpose of Modification |

| Esters | Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Increase lipophilicity, improve cell permeability, act as a prodrug. |

| Amides | Amide Coupling | Amine (R-NH₂), Coupling Agents (e.g., EDCI, HOBt, HATU) | Introduce diverse substituents, alter hydrogen bonding patterns, explore SAR. nih.gov |

| Hydrazides | Hydrazinolysis of Ester | Hydrazine (B178648) Hydrate (NH₂NH₂·H₂O) | Create intermediates for further heterocyclization, form hydrazones. nih.govnih.gov |

Substitution on the Indole Nitrogen (N1) (e.g., alkyl, aryl)

Modification at the N1 position of the indole ring can significantly impact the compound's electronic properties and steric profile, influencing its binding affinity and selectivity for a target. Alkylation of the indole nitrogen typically requires a base to generate the indole anion, followed by reaction with an alkylating agent.

N-Alkylation : The introduction of alkyl groups, such as methyl, allyl, benzyl (B1604629), or pentyl groups, can be accomplished using an appropriate alkyl halide in the presence of a base. nih.govcombichemistry.com For example, reacting an indole-2-carboxylate (B1230498) ester with allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide (B78521) (KOH) in acetone (B3395972) can yield the N-alkylated product. nih.govcombichemistry.com Methylation of the indole nitrogen has also been achieved using dimethyl carbonate (DMC) and potassium carbonate in DMF. nih.gov In some cases, methylation of the indole nitrogen has been shown to abolish inhibitory activity, highlighting the importance of the N-H group for biological interactions. nih.gov

Derivatization of the Ethylthio Group (e.g., oxidation, chain extension)

The ethylthio group at the C6 position is a key feature of the scaffold and presents opportunities for derivatization to modulate properties like solubility and metabolic stability.

Oxidation : The sulfur atom of the ethylthio group is susceptible to oxidation, which can convert the thioether into a sulfoxide (B87167) and subsequently a sulfone. These transformations introduce more polar functional groups, which can alter solubility and hydrogen bonding capabilities. Common oxidizing agents used for such conversions in similar thioether-containing scaffolds include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). This chemical modification allows for fine-tuning of the electronic nature of the substituent at the C6 position.

Chain Extension : While specific examples for the 6-(ethylthio) scaffold are not prevalent in the reviewed literature, chain extension of the ethyl group (e.g., to propylthio or butylthio) is a feasible synthetic modification. This would be achieved by starting with the appropriately substituted thiophenol in the initial steps of the indole synthesis. Such modifications would explore the impact of increased lipophilicity and steric bulk in the C6 region of the molecule.

Substitutions at Other Indole Ring Positions (e.g., C3, C4, C5, C7)

Exploring substitutions at other positions on the indole core is a crucial strategy for optimizing activity and selectivity.

C3 Position : The C3 position is often targeted for introducing diversity. For example, Vilsmeier-Haack formylation can introduce an aldehyde group at C3, which can then be used in subsequent reactions like Wittig-type olefinations to build more complex side chains. eurekalert.org The introduction of various branches at the C3 position has been shown to improve interactions within hydrophobic cavities of target enzymes. nih.gov

C4, C5, and C7 Positions : Structure-activity relationship studies have shown that the substitution pattern on the benzene (B151609) portion of the indole ring is critical. For instance, in some series of indole-2-carboxylic acid derivatives, substitution at the C4 position was found to be the least favorable for activity, whereas C7 substitution was the most favorable. eurekalert.org The introduction of groups like acetamido at the C6 position (adjacent to the ethylthio group) has led to potent dual inhibitors of certain enzymes. nih.gov The synthesis of these analogs often involves multi-step sequences starting from appropriately substituted anilines or nitrobenzenes. nih.govsci-hub.se

| Position | Modification Example | Synthetic Reaction | Impact on SAR |

| C3 | Formylation | Vilsmeier-Haack (POCl₃, DMF) rsc.org | Provides a handle for further elaboration; can interact with hydrophobic pockets. nih.gov |

| C4 | Halogenation/Amination | Multi-step synthesis from substituted precursors nih.gov | Often less favorable for activity compared to other positions. eurekalert.org |

| C6 | Acetamido group | Reduction of nitro group, followed by acetylation sci-hub.se | Can significantly enhance inhibitory potency. nih.gov |

| C7 | Methoxy group | Synthesis from methoxy-substituted anilines | Can be the most favorable position for substitution to increase potency. eurekalert.org |

Synthetic Strategies for Analogue Libraries

To efficiently explore the SAR of the this compound scaffold, the generation of analogue libraries is essential. Modern synthetic approaches focus on speed and efficiency, enabling the production of a large number of diverse compounds for biological screening.

Parallel Synthesis and High-Throughput Approaches

High-throughput and parallel synthesis techniques are instrumental in rapidly generating libraries of indole derivatives. These methods allow for the systematic variation of multiple substitution points on the scaffold.

Automated and Miniaturized Synthesis : Advanced automation, such as the use of acoustic droplet ejection (ADE) technology, enables the synthesis of compound libraries on a nanomole scale in high-density formats like 384-well plates. nih.gov This approach dramatically accelerates the production of diverse sets of compounds and allows for rapid screening of reaction conditions and building block compatibility. nih.gov

Microflow Synthesis : Flow chemistry offers another powerful tool for the high-throughput synthesis of indole derivatives. By conducting reactions in microreactors (channels with ~1 mm diameter), precise control over reaction time (on the order of milliseconds) and temperature is achieved. eurekalert.orglabmanager.com This allows for the use of highly reactive intermediates and can suppress the formation of unwanted byproducts, leading to higher yields and purity. eurekalert.orglabmanager.com The scalability of flow synthesis by continuous pumping makes it a practical choice for producing larger quantities of lead compounds for further testing. labmanager.com These methods are ideal for constructing libraries by systematically varying the inputs, such as different aldehydes, amines, or carboxylic acids, in multi-component reactions. openmedicinalchemistryjournal.com

Combinatorial Chemistry Principles

The generation of molecular libraries around a core scaffold is a cornerstone of modern drug discovery, allowing for the rapid exploration of structure-activity relationships. For the indole-2-carboxylic acid framework, combinatorial and parallel synthesis approaches are employed to systematically modify various positions on the indole ring.

Methodologies that are high-yielding and tolerant of diverse functional groups are particularly valuable. For instance, photochemical approaches for the synthesis of indole-2-carboxylic esters from 2-anilinoacetoacetates have been developed as an alternative to traditional acid-catalyzed methods like the Bischler synthesis. combichemistry.com This light-induced cyclization can proceed in the absence of strong acids, making it compatible with a wider array of starting materials and enabling the creation of diverse indole libraries. combichemistry.com Such synthetic strategies are fundamental to combinatorial chemistry, where the goal is to efficiently produce a large number of related compounds for high-throughput screening. By starting with a variety of substituted anilines and ketoesters, chemists can generate a matrix of indole-2-carboxylates with diverse substitution patterns at the C4, C5, C6, and C7 positions, which can then be hydrolyzed to the corresponding carboxylic acids for further derivatization.

Structure-Activity Relationship (SAR) Studies for Biological Target Modulation

SAR studies are crucial for optimizing a lead compound into a viable drug candidate. For the this compound scaffold, the biological activity is finely tuned by the interplay of substituents at four key positions: the C2-carboxylic acid, the C6-ethylthio group, the N1-indole nitrogen, and other peripheral positions on the indole ring.

The carboxylic acid moiety at the C2 position is a critical functional group that often plays a pivotal role in molecular recognition and biological activity. In several classes of enzyme inhibitors, this group acts as a key anchoring point within the active site.

Metal Chelation: For HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the carboxyl group, along with the indole nitrogen, forms a distinct chelating triad (B1167595) with two magnesium ions (Mg²⁺) in the enzyme's active site. rsc.orgmdpi.comnih.govresearchgate.net This interaction is essential for potent inhibition of the strand transfer process.

Hydrogen Bonding: The carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the carbonyl and hydroxyl oxygens), forming strong interactions with amino acid residues in a target protein.

Ester and Amide Derivatives: Conversion of the carboxylic acid to an ester or an amide is a common strategy to modify a compound's properties. nih.govnih.govnih.gov Esterification can improve cell permeability by masking the polar carboxylic acid, creating a prodrug that is hydrolyzed back to the active acid inside the cell. mdpi.comnih.gov Amide derivatives introduce new hydrogen bonding possibilities and allow for the exploration of additional binding pockets by attaching various amine-containing fragments. nih.govnih.govnih.gov

Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or triazoles. taylorandfrancis.com This strategy is often used to improve pharmacokinetic properties like oral bioavailability while maintaining the key acidic interaction with the target. taylorandfrancis.com

| Derivative at C2 | Potential Role in Target Interaction | Example from Literature |

|---|---|---|

| Carboxylic Acid (-COOH) | Acts as a key anchoring group; participates in hydrogen bonding and essential metal chelation (e.g., with Mg²⁺ ions). mdpi.comnih.gov | Core scaffold for HIV-1 integrase inhibitors. rsc.orgresearchgate.net |

| Ester (-COOR) | Often used as a prodrug to improve cell permeability; hydrolyzed in vivo to the active carboxylic acid. mdpi.comnih.gov | Esterification of the C2-carboxyl group is a common synthetic step. nih.gov |

| Amide (-CONHR) | Introduces new vectors for exploring binding pockets and adds hydrogen bonding capabilities. nih.govnih.gov | Indole-2-carboxamides developed as potent anti-mycobacterial agents. nih.gov |

| Bioisosteres (e.g., Tetrazole) | Mimics the acidic nature of the carboxylic acid while potentially improving metabolic stability and oral absorption. taylorandfrancis.com | Used in the development of second-generation HIV integrase inhibitors. taylorandfrancis.com |

The substituent at the C6 position of the indole ring projects into a region that is often critical for establishing selectivity and enhancing potency. While direct studies on the 6-ethylthio group are limited, extensive research on other C6-substituted indole-2-carboxylic acids provides a strong basis for understanding its potential role.

The nature of the C6-substituent can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its binding affinity. For example, in the context of HIV-1 integrase inhibitors, the introduction of a C6-halogenated benzene ring was found to significantly increase inhibitory activity. mdpi.comnih.gov This enhancement was attributed to favorable π-π stacking interactions between the substituent and the viral DNA. rsc.orgnih.govresearchgate.net

Conversely, in studies of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) dual inhibitors, different C6-substituents had varied effects. The incorporation of 6-acetamido or 6-ethylamino groups was favorable for activity, whereas substituents like fluorine, chlorine, or a nitro group led to a loss of potency. sci-hub.se This highlights that the optimal substituent at C6 is highly dependent on the specific topology and chemical environment of the target's binding site.

The 6-ethylthio group (-S-CH₂CH₃) possesses distinct characteristics:

Size and Lipophilicity: It is a moderately sized and lipophilic group that can engage in van der Waals or hydrophobic interactions.

Electronic Effect: The sulfur atom can influence the electron density of the indole ring.

Bioisosterism: The thioether linkage is a well-known bioisostere for other functionalities. cambridgemedchemconsulting.com The sulfur atom can sometimes replace a methylene (B1212753) group (-CH₂-) or other atoms, and the ethylthio group as a whole can be a bioisosteric replacement for halogens or other alkyl groups to fine-tune activity and metabolic stability. u-tokyo.ac.jp

| C6-Substituent | Target | Observed Effect on Activity | Rationale |

|---|---|---|---|

| Halogenated Phenyl | HIV-1 Integrase | Increased Potency nih.govresearchgate.net | Enhances π-π stacking interactions with viral DNA. rsc.org |

| Benzylamine | HIV-1 Integrase | Mild Activity nih.gov | A longer linker between the indole and the phenyl ring weakened activity. nih.gov |

| Acetamido (-NHCOCH₃) | IDO1/TDO | Increased Potency sci-hub.se | Favorable interaction, possibly through hydrogen bonding. sci-hub.se |

| Ethylamino (-NHCH₂CH₃) | IDO1/TDO | Strongest Potency sci-hub.se | Optimal fit and electronic contribution for the target. sci-hub.se |

| Halogen (F, Cl) | IDO1/TDO | Loss of Potency sci-hub.se | Unfavorable electronic or steric properties for this specific target. sci-hub.se |

The N1 position of the indole ring, bearing the indole proton (N-H), is another key site for modification. The N-H group can act as a crucial hydrogen bond donor, anchoring the molecule in its binding site. Therefore, substitution at this position can have profound effects on biological activity.

In some cases, the N-H is essential for activity. For instance, methylation of the N1 position on certain indole-2-carboxylic acid-based IDO1/TDO inhibitors resulted in a complete loss of activity, suggesting the N-H group is involved in a critical interaction. sci-hub.se

However, in other contexts, N1 substitution can be beneficial. It can be used to introduce groups that probe new regions of the binding pocket, improve pharmacokinetic properties, or block metabolic degradation at the nitrogen atom. In the development of HIV-1 fusion inhibitors, large benzyl-based groups were attached to the N1 position to correctly orient the molecule and engage in hydrophobic interactions within the gp41 protein. nih.gov This demonstrates that the role of the N1 substituent is highly context-dependent, and its modification can be a powerful tool for modulating both potency and selectivity.

While the C2, C6, and N1 positions are often primary points of interest, substitutions on the rest of the indole scaffold (C3, C4, C5, and C7) also play a significant role in fine-tuning molecular recognition and biological response.

C3 Position: This is a highly reactive site on the indole ring. Introducing substituents at C3 can lead to significant gains in potency. For HIV-1 integrase inhibitors, adding a long branch at the C3 position improved interactions with a nearby hydrophobic cavity in the enzyme. mdpi.com

C4 and C5 Positions: Modifications at these positions on the benzene portion of the indole ring influence the electronic landscape and can introduce new contact points. 5-chloro-substituted indole-2-carboxamides have been explored as allosteric modulators of the CB1 receptor. nih.gov In another series, 4,6-dimethyl substitution on the indole core led to greater potency against a panel of mycobacteria compared to unsubstituted analogues. nih.gov

These findings underscore that the indole-2-carboxylic acid scaffold is a highly tunable platform. The strategic placement of various functional groups across the entire ring system allows medicinal chemists to systematically optimize the compound's fit with its biological target, leading to enhanced potency, improved selectivity, and better drug-like properties.

| Position | Type of Substitution | Observed Effect | Reference |

|---|---|---|---|

| N1 | Methylation | Loss of activity against IDO1/TDO. | sci-hub.se |

| N1 | Large benzyl groups | Required for potent HIV-1 fusion inhibition. | nih.gov |

| C2 | Carboxylic Acid | Essential for metal chelation in HIV-1 integrase. | mdpi.comnih.gov |

| C3 | Long chain/branch | Improved interaction with hydrophobic pockets. | mdpi.com |

| C5 | Chloro | Core structure for certain CB1 receptor modulators. | nih.gov |

| C6 | Halogenated Phenyl | Increased potency against HIV-1 integrase. | rsc.orgnih.gov |

| C6 | Ethylamino | Increased potency against IDO1/TDO. | sci-hub.se |

| C4, C6 | Dimethyl | Increased anti-mycobacterial activity. | nih.gov |

Mechanistic and Biophysical Characterization of 6 Ethylthio 1h Indole 2 Carboxylic Acid Interactions

Molecular Interaction Studies

The molecular interactions of 6-(ethylthio)-1H-indole-2-carboxylic acid and its related compounds are central to their biological function. These interactions are predominantly with protein targets, often involving the chelation of metal ions within the active site.

While specific kinetic and thermodynamic data for the binding of this compound to its protein targets are not extensively documented in publicly available literature, the binding characteristics can be inferred from studies on analogous indole-2-carboxylic acid derivatives. For this class of compounds, the interaction with their target proteins is a dynamic process characterized by specific association (kₐ) and dissociation (kₑ) rates, which collectively determine the binding affinity (Kₓ).

The thermodynamic profile of binding for such inhibitors typically involves a combination of enthalpic (ΔH) and entropic (ΔS) contributions, resulting in a favorable Gibbs free energy change (ΔG). The binding is often driven by a network of hydrogen bonds, hydrophobic interactions, and the crucial metal chelation, which contributes significantly to the negative enthalpy change.

Table 1: Representative Kinetic and Thermodynamic Parameters for Analogous Ligand-Protein Interactions

| Parameter | Description | Typical Value Range for Indole (B1671886) Derivatives |

| kₐ (M⁻¹s⁻¹) | Association rate constant | 10³ - 10⁵ |

| kₑ (s⁻¹) | Dissociation rate constant | 10⁻² - 10⁻⁴ |

| Kₓ (M) | Dissociation constant | 10⁻⁶ - 10⁻⁹ (µM to nM) |

| ΔG (kcal/mol) | Gibbs free energy change | -8 to -12 |

| ΔH (kcal/mol) | Enthalpy change | Favorable (negative) |

| -TΔS (kcal/mol) | Entropic contribution | Variable |

Note: The values presented are illustrative for the class of indole-2-carboxylic acid derivatives and not specific to this compound.

A key mechanistic feature of indole-2-carboxylic acid derivatives, including this compound, is their ability to act as chelating agents for divalent metal ions, particularly magnesium (Mg²⁺), within the active sites of enzymes like HIV-1 integrase. rsc.orgnih.govnih.gov The indole core and the C2 carboxyl group of these compounds can form a coordinated complex with two Mg²⁺ ions. nih.govnih.gov This chelation is critical for the inhibition of the strand transfer activity of the integrase enzyme. nih.gov

The active site of HIV-1 integrase contains a conserved D,D-35-E motif that coordinates two Mg²⁺ ions, which are essential for its catalytic activity. Indole-2-carboxylic acid inhibitors mimic the binding of the viral DNA substrate and chelate these Mg²⁺ ions, thereby blocking the catalytic function of the enzyme. rsc.orgnih.gov The ethylthio group at the 6-position of the indole ring is expected to modulate the electronic properties of the indole scaffold and can engage in additional hydrophobic or van der Waals interactions within the enzyme's active site, potentially enhancing binding affinity and inhibitory potency. nih.gov

Conformational Analysis and Dynamics in Solution

The conformational flexibility of this compound in solution influences its ability to adopt the optimal geometry for binding to its target protein. The orientation of the carboxylic acid group relative to the indole ring is a critical determinant for effective metal ion chelation. Studies on related indole derivatives suggest that the molecule exists in an equilibrium of different conformations in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformational preferences and dynamics of such molecules in solution. The planarity of the indole ring is largely maintained, while the C2-carboxylic acid and the C6-ethylthio groups can exhibit rotational freedom. The preferred conformation for biological activity is one that pre-organizes the molecule for efficient binding and chelation within the constrained environment of an enzyme's active site.

Advanced Binding Assays (e.g., SPR, ITC)

Advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in providing detailed insights into ligand-protein interactions.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the real-time kinetics of binding between a ligand and a protein. It provides data on the association and dissociation rates (kₐ and kₑ), from which the dissociation constant (Kₓ) can be calculated. For a compound like this compound, SPR could be used to quantify its binding affinity to a target protein like HIV-1 integrase.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. A single ITC experiment can determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. This would reveal the driving forces behind the binding of this compound to its target.

Table 2: Information Obtainable from Advanced Binding Assays

| Technique | Key Parameters Measured | Insights Provided |

| SPR | kₐ, kₑ, Kₓ | Real-time binding kinetics, affinity |

| ITC | Kₐ, ΔH, n, ΔG, ΔS | Thermodynamic driving forces, stoichiometry |

Enzymatic Assays and Kinetic Characterization

The biological activity of this compound is typically quantified through enzymatic assays. For its role as a potential HIV-1 integrase inhibitor, in vitro strand transfer assays are employed. These assays measure the ability of the compound to inhibit the integration of a model viral DNA substrate into a target DNA sequence, a reaction catalyzed by the integrase enzyme.

The inhibitory potency is usually expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Structure-activity relationship (SAR) studies on indole-2-carboxylic acid derivatives have shown that substitutions on the indole ring can significantly impact the IC₅₀ value. For instance, the introduction of a halogenated benzene (B151609) ring at the C6 position of the indole core has been shown to increase the inhibitory activity against HIV-1 integrase. nih.gov One such derivative, compound 17a, demonstrated a marked inhibitory effect with an IC₅₀ value of 3.11 µM. rsc.orgnih.gov Another optimized derivative, 20a, showed a significantly improved IC₅₀ of 0.13 µM. nih.govnih.gov

Table 3: Enzymatic Inhibition Data for Analogous Indole-2-Carboxylic Acid Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Indole-2-carboxylic acid (1) | HIV-1 Integrase | 32.37 nih.gov |

| Derivative 17a | HIV-1 Integrase | 3.11 rsc.orgnih.gov |

| Derivative 20a | HIV-1 Integrase | 0.13 nih.govnih.gov |

These data highlight the potential of the indole-2-carboxylic acid scaffold as a basis for potent enzyme inhibitors. The 6-(ethylthio) substituent in the subject compound would be expected to influence its inhibitory activity, and its precise IC₅₀ value would need to be determined experimentally.

Computational and Theoretical Chemistry Studies of 6 Ethylthio 1h Indole 2 Carboxylic Acid

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Ligand-Receptor Docking Protocols

The process of ligand-receptor docking for 6-(ethylthio)-1H-indole-2-carboxylic acid would typically involve several key steps. Initially, the three-dimensional structures of the ligand (this compound) and the potential protein targets are prepared. This involves generating a low-energy conformation of the ligand and ensuring the protein structure is correctly protonated and free of any artifacts from experimental structure determination.